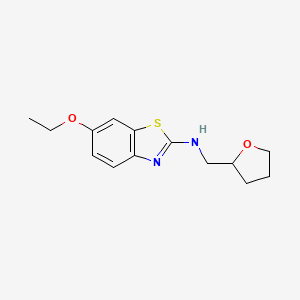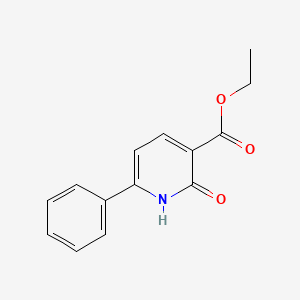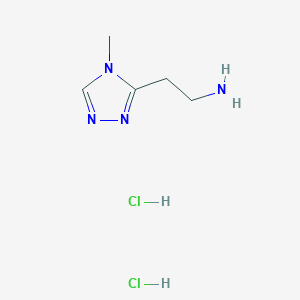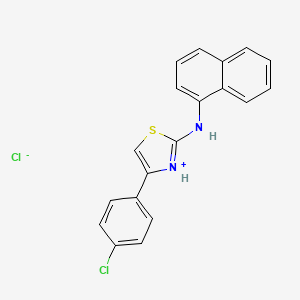
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride
Übersicht
Beschreibung
“(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a compound with the molecular formula C13H20BClN2O4 . It has an average mass of 314.573 Da and a mono-isotopic mass of 314.120453 Da .
Synthesis Analysis
Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant conditions . Another method involves the use of organoboron compounds as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride” is complex, with several functional groups. These include a morpholinoethyl group, a carbamoyl group, a phenyl group, a boronic acid group, and a hydrochloride group .Chemical Reactions Analysis
Boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . Boronic acids can also react with diols to form boronate esters .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound is used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling , protein manipulation and modification .
Protein Manipulation and Modification
Boronic acids, including this compound, are used for protein manipulation and modification . This is an area of particular growth, with boronic acids being used for the interference in signalling pathways, enzyme inhibition and cell delivery systems .
Separation Technologies
Boronic acids are also employed in separation technologies . They are used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Fluoride Determination
Another effective approach is to anchor phenylboronic acid (PBA) derivatives onto the electrode surface. Owing to the boronic acid moiety can selectively bind to F− and undergo the transformation of boron binding from sp2 to sp3, PBA can be directly served as selective molecular receptors for F− determination .
Wirkmechanismus
Boronic Acids
Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). These compounds have been extensively studied for their potential use in various fields such as organic chemistry, materials science, and medicinal chemistry. They are known to form stable covalent bonds with proteins, sugars, and other biological targets, which makes them useful in drug design .
Morpholino Compounds
The morpholino group is a common feature in many bioactive molecules and drugs. Morpholinos are known to improve the lipophilicity and cell permeability of compounds, which can enhance their bioavailability .
Carbamoyl Compounds
Carbamoyl groups (NHCO-) are found in a variety of biologically active compounds. They can participate in hydrogen bonding, which can influence the compound’s interaction with its biological targets .
Phenyl Group
The phenyl group is a common structural component in many drugs and bioactive compounds. It is often involved in π-π stacking interactions with aromatic amino acids in proteins, which can influence the compound’s binding to its targets .
Zukünftige Richtungen
The future directions for the study and application of boronic acids, including “(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride”, are promising. There is growing interest in these compounds due to their potential applications in various fields, including pharmaceuticals, biotechnology, and materials science . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Eigenschaften
IUPAC Name |
[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJRGQOXYFCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657198 | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride | |
CAS RN |
957060-89-8 | |
| Record name | Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)

![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)




